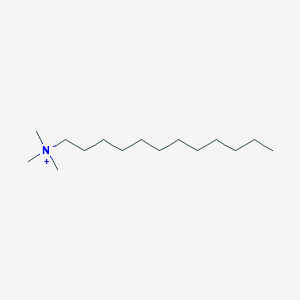

Dodecyltrimethylammonium

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

10182-91-9 |

|---|---|

Fórmula molecular |

C15H34N+ |

Peso molecular |

228.44 g/mol |

Nombre IUPAC |

dodecyl(trimethyl)azanium |

InChI |

InChI=1S/C15H34N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3/q+1 |

Clave InChI |

VICYBMUVWHJEFT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCC[N+](C)(C)C |

Otros números CAS |

10182-91-9 |

Números CAS relacionados |

1119-94-4 (bromide) 112-00-5 (chloride) 13623-06-8 (methyl sulfate salt) |

Sinónimos |

1-dodecanaminium, N,N,N-trimethyl-, bromide ammonium, dodecyltrimethyl-, chloride ammonium, dodecyltrimethyl-,bromide C(12)TAC C12QAC C12TAC dodecyl trimethyl ammonium chloride dodecyl trimethylammonium chloride dodecyltrimethylammonium dodecyltrimethylammonium bromide dodecyltrimethylammonium chloride dodecyltrimethylammonium chromate (2:1) dodecyltrimethylammonium ethyl sulfate dodecyltrimethylammonium hydroxide dodecyltrimethylammonium iodide dodecyltrimethylammonium maleate (2:1) dodecyltrimethylammonium methyl sulfate salt dodecyltrimethylammonium perchlorate dodecyltrimethylammonium sulfate (2:1) dodecyltrimethylammonium sulfide (2:1) dodecyltrimethylammonium thiomolybdate salt hydrate DoTAC compound DTMACl cpd laurtrimonium laurtrimonium bromide laurtrimonium chloride lauryl trimethyl ammonium chloride lauryltrimethylammonium bromide lauryltrimethylammonium chloride monolauryltrimethylammonium chloride N,N,N-trimethyl-1-dodecanaminium chloride n-dodecyl triethylammonium bromide n-dodecyltrimethylammonium n-dodecyltrimethylammonium chloride |

Origen del producto |

United States |

Foundational & Exploratory

The Aggregation Behavior of Dodecyltrimethylammonium Bromide (DTAB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium bromide (DTAB) is a cationic surfactant composed of a hydrophilic quaternary ammonium head group and a hydrophobic twelve-carbon alkyl chain.[1][2] This amphiphilic structure drives its self-assembly in aqueous solutions to form micelles, which are thermodynamically stable aggregates.[2] The process of micellization is a cornerstone of its utility in a wide array of applications, including as a solubilizing agent for poorly water-soluble drugs, a template for nanoparticle synthesis, and a component in drug delivery systems.[1][2]

This technical guide provides an in-depth overview of the aggregation behavior of DTAB, presenting quantitative data on its micellization, detailing experimental protocols for its characterization, and visualizing the key processes and influencing factors.

The Core Process of Micellization

In an aqueous environment, the hydrophobic dodecyl tails of DTAB monomers disrupt the hydrogen-bonding network of water, leading to an entropically unfavorable state.[2] To minimize this disruption, at a specific concentration known as the Critical Micelle Concentration (CMC), the monomers spontaneously aggregate.[1][3] They sequester their hydrophobic tails in the core of the micelle, away from water, while the hydrophilic head groups form the outer corona, remaining in contact with the aqueous phase.[1] This self-assembly is a cooperative process governed by a balance of forces:

-

Hydrophobic Interactions: The primary driving force for micellization, stemming from the tendency of the nonpolar tails to minimize contact with water.[2]

-

Electrostatic Interactions: Repulsive forces between the positively charged quaternary ammonium head groups at the micelle surface, which oppose aggregation.[2]

-

Van der Waals Interactions: Attractive forces between the hydrocarbon chains within the micellar core.[2]

The interplay of these forces dictates the CMC, as well as the size, shape, and the number of monomers per micelle, known as the aggregation number.[2]

Quantitative Data on DTAB Aggregation

The aggregation behavior of DTAB is highly sensitive to environmental conditions. The following tables summarize key quantitative data on its CMC and aggregation number under various conditions.

Table 1: Critical Micelle Concentration (CMC) of DTAB in Aqueous Solution at Different Temperatures

| Temperature (°C) | Temperature (K) | CMC (mM) | Method of Determination |

| 20 | 293.15 | 14.7 | Surface Tension, Conductivity |

| 25 | 298.15 | 15.0 - 16.0 | Surface Tension, Conductivity |

| 30 | 303.15 | 15.3 | Not Specified |

| 35 | 308.15 | 15.44 | Conductivity |

| 45 | 318.15 | 16.62 | Conductivity |

Note: The CMC of many ionic surfactants exhibits a U-shaped dependence on temperature, with a minimum typically observed around 25-30°C. For DTAB, the CMC generally shows a slight increase with temperature in the ranges commonly studied.[4][5]

Table 2: Effect of Electrolytes on the CMC of DTAB in Aqueous Solution at 25°C (298.15 K)

| Electrolyte | Concentration (mM) | DTAB CMC (mM) |

| None | 0 | 14.8 - 16.0 |

| NaCl | 10 | ~10.0 |

| 50 | ~5.0 | |

| 100 | ~3.0 | |

| NaBr | 10 | ~11.0 |

| 50 | ~4.5 | |

| 100 | ~2.5 | |

| ZnSO₄ | 5 | Decreased |

| 10 | Further Decreased |

Note: The addition of electrolytes reduces the electrostatic repulsion between the ionic head groups, thereby promoting micelle formation at a lower surfactant concentration. This effect is more pronounced with increasing electrolyte concentration.[6]

Table 3: Effect of Organic Additives on the CMC of DTAB in Aqueous Solution at 298.15 K

| Organic Additive | Additive Concentration (Volume Fraction) | DTAB CMC (mM) |

| None | 0 | 14.56 |

| Ethanol | 0.10 | Increased |

| 0.20 | Increased | |

| 0.30 | Increased | |

| 2-Propanol | 0.0936 | 16.00 |

| 0.1906 | 16.92 | |

| Acetone | 2.65 mol% | Increased |

| 5.77 mol% | Increased | |

| 9.50 mol% | Increased | |

| 14.04 mol% | Increased |

Note: Short-chain alcohols and other water-miscible organic solvents can increase the CMC of DTAB by increasing the solvency of the bulk medium for the surfactant monomers, making micellization less favorable. The magnitude of this effect depends on the nature and concentration of the additive.[6][7][8]

Table 4: Aggregation Number (Nagg) of DTAB Micelles in Aqueous Solution

| Method | Surfactant Concentration | Temperature (°C) | Nagg |

| Fluorescence Quenching | 2-15 x CMC | Not Specified | 49 - 57 |

| Light Scattering | Not Specified | 25 | ~50 |

Note: The aggregation number of DTAB micelles is relatively stable over a range of concentrations above the CMC but can be influenced by temperature and the presence of additives.[9][10]

Experimental Protocols

Accurate determination of the physicochemical parameters of DTAB aggregation is crucial for its effective application. Below are detailed protocols for common experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration as monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated, and the surface tension remains relatively constant as additional surfactant forms micelles in the bulk solution. The CMC is the concentration at which this change in slope occurs.[7][11]

Methodology:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of DTAB in high-purity water (e.g., deionized or Milli-Q).

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC. A logarithmic dilution series is recommended.[12]

-

-

Instrumentation and Calibration:

-

Measurement:

-

Measure the surface tension of each DTAB solution at a constant temperature.

-

Ensure the probe (plate or ring) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.[12]

-

Allow the system to equilibrate before each reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) versus the logarithm of the DTAB concentration (log C).

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[12]

-

Principle: This method is suitable for ionic surfactants like DTAB. Below the CMC, the conductivity of the solution increases linearly with concentration as DTAB exists as individual ions. Above the CMC, the formation of larger, less mobile micelles, which also bind some counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is the concentration at this inflection point.[12][13]

Methodology:

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of DTAB in high-purity water with low conductivity.

-

-

Instrumentation and Calibration:

-

Measurement:

-

Place a known volume of high-purity water in a thermostated vessel.

-

Make successive additions of the concentrated DTAB stock solution, stirring to ensure homogeneity.

-

Measure the conductivity after each addition, allowing for thermal equilibrium.[12]

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the molar concentration of DTAB.

-

The plot will show two linear segments with different slopes. The CMC is determined from their intersection.[12]

-

Determination of Micelle Aggregation Number

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence by the quencher follows Poisson statistics, allowing for the calculation of the average number of quencher molecules per micelle, and subsequently, the aggregation number.[16][17]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of DTAB at a concentration significantly above its CMC (e.g., 50 mM).

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene in acetone, ~1 mM).

-

Prepare a stock solution of a suitable quencher (e.g., cetylpyridinium chloride, CPC, in deionized water, ~10 mM). For the cationic DTAB micelles, a cationic or neutral quencher is preferred to avoid electrostatic interactions.[16]

-

-

Sample Preparation:

-

Prepare a series of samples with a fixed concentration of DTAB and the fluorescent probe. A small aliquot of the probe stock is added to a volumetric flask, the solvent is evaporated, and then the DTAB solution is added. The final probe concentration should be in the micromolar range.

-

To these solutions, add increasing concentrations of the quencher.

-

-

Fluorescence Measurement:

-

Excite the probe at its excitation wavelength (e.g., ~335 nm for pyrene).

-

Record the fluorescence emission spectrum.

-

Measure the fluorescence intensity in the absence of the quencher (I₀) and at each quencher concentration (I).[16]

-

-

Data Analysis:

-

The aggregation number (Nagg) is calculated using the following equation: ln(I₀/I) = [Q] / ([S] - CMC) * Nagg where [Q] is the total quencher concentration and [S] is the total surfactant concentration.

-

Plot ln(I₀/I) versus [Q]. The slope of the resulting linear plot is equal to Nagg / ([S] - CMC), from which Nagg can be determined.[16]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the factors influencing DTAB aggregation.

Micelle Structure and Transitions

In aqueous solutions, DTAB micelles are typically small and spherical. However, their structure is not static and can be influenced by additives. For instance, small-angle neutron scattering (SANS) studies have shown that in the presence of salts like NaBr, DTAB micelles can grow and adopt a disk-like or oblate ellipsoidal shape.[12] At higher salt concentrations, a transition to more elongated, tablet-shaped micelles can occur.[12] The addition of other surfactants can also induce shape transitions, from spherical to prolate spheroidal or tablet-like structures.[3] These structural changes are critical as they can significantly impact the solubilization capacity and rheological properties of the surfactant system.

Conclusion

The aggregation behavior of this compound bromide is a complex interplay of molecular interactions and environmental factors. A thorough understanding of its CMC, aggregation number, and structural transitions under various conditions is paramount for its effective utilization in research and industrial applications, particularly in the field of drug development and delivery. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working with this versatile cationic surfactant.

References

- 1. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. quora.com [quora.com]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. nepjol.info [nepjol.info]

- 9. iris.unito.it [iris.unito.it]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. scribd.com [scribd.com]

- 16. The growth of micelles, and the transition to bilayers, in mixtures of a single-chain and a double-chain cationic surfactant investigated with small-angle neutron scattering - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Dodecyltrimethylammonium Chloride (DTAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium salt, is a cationic surfactant of significant interest across various scientific and industrial fields, including pharmaceuticals, biotechnology, and material science. Its amphiphilic nature, characterized by a hydrophilic trimethylammonium head group and a hydrophobic C12 alkyl chain, governs its self-assembly into micelles in aqueous solutions. This guide provides a comprehensive overview of the core chemical properties of DTAC, with a focus on quantitative data, detailed experimental methodologies, and logical workflows to aid researchers in their understanding and application of this versatile surfactant.

Physicochemical Properties of DTAC

The physicochemical properties of DTAC are fundamental to its function as a surfactant. These properties, particularly its self-assembly into micelles, are influenced by environmental factors such as temperature and the presence of electrolytes.

General Properties

DTAC is typically a white to off-white solid at room temperature and is highly soluble in water and polar organic solvents like ethanol.[1]

| Property | Value | Reference |

| Molecular Formula | C15H34ClN | [1] |

| Molecular Weight | 263.89 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 246 °C (decomposition) | |

| Solubility in Water | Highly soluble | |

| Density | ~1 g/cm³ at 20 °C |

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which DTAC monomers begin to form micelles. The CMC is a crucial parameter as it marks a significant change in the physicochemical properties of the solution. The CMC of DTAC is dependent on both temperature and the concentration of added electrolytes.

Table 1: Critical Micelle Concentration (CMC) of DTAC in Aqueous Solutions

| Temperature (°C) | Added Salt | Salt Concentration (mM) | CMC (mM) | Reference |

| 5.0 | None | 0 | 22.3 | [2] |

| 10.0 | None | 0 | 21.3 | [2] |

| 15.0 | None | 0 | 20.4 | [2] |

| 20.0 | None | 0 | 19.8 | [2] |

| 25.0 | None | 0 | 19.5 | [2] |

| 30.0 | None | 0 | 19.4 | [2] |

| 35.0 | None | 0 | 19.6 | [2] |

| 40.0 | None | 0 | 20.0 | [2] |

| 45.0 | None | 0 | 20.6 | [2] |

| 25.0 | NaCl | 10 | 11.5 | [2] |

| 25.0 | NaCl | 20 | 8.6 | [2] |

| 25.0 | NaCl | 50 | 5.2 | [2] |

Aggregation Number

The aggregation number (Nagg) is the average number of surfactant monomers that constitute a single micelle. This property is influenced by factors such as surfactant concentration, temperature, and ionic strength of the solution.

Table 2: Aggregation Number of DTAC Micelles

| Temperature (°C) | DTAC Concentration (mM) | Added Salt | Salt Concentration (mM) | Aggregation Number (Nagg) | Reference |

| 25 | 25 | None | 0 | 43-65 | [3] |

| 25 | 50 | None | 0 | 43-65 | [3] |

| 25 | 200 | None | 0 | 43-65 | [3] |

| 25 | Varies | NaCl | Varies | Increases with salt concentration | [4] |

Surface Tension at CMC

The surface tension of a DTAC solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Table 3: Surface Tension of DTAC at the CMC

| Temperature (°C) | Added Salt | Salt Concentration (mM) | Surface Tension at CMC (mN/m) | Reference |

| 25 | None | 0 | ~36 | [5] |

Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the surfactant's solubility is too low for micellization to occur. For DTAC, the Krafft point is below 0 °C, meaning it readily forms micelles in aqueous solutions at typical laboratory temperatures.

Stability and Reactivity

DTAC is generally a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.

Thermal Decomposition

Thermogravimetric analysis (TGA) can be used to determine the thermal stability of DTAC. The onset of decomposition for DTAC is reported to be around 246 °C. At higher temperatures, such as 280 °C in a sealed environment, DTAC decomposes to yield gaseous products including hydrogen chloride (HCl), methyl chloride (CH3Cl), and 1-chlorododecane.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of DTAC.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like DTAC and relies on the change in electrical conductivity of the solution as micelles form.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DTAC in deionized water (e.g., 50 mM).

-

Serial Dilutions: Create a series of DTAC solutions of varying concentrations by diluting the stock solution. The concentration range should span below and above the expected CMC.

-

Temperature Control: Maintain a constant temperature for all solutions using a thermostated water bath.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. Ensure the reading stabilizes before recording.

-

Data Analysis: Plot the specific conductivity versus the DTAC concentration. The plot will show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of DTAC solutions at different concentrations.

Methodology:

-

Solution Preparation: Prepare a series of DTAC solutions in deionized water, covering a concentration range below and above the expected CMC.

-

Instrument Setup: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DTAC concentration. The point at which the surface tension becomes relatively constant indicates the CMC.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the aggregation number of micelles.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene) in a suitable solvent.

-

Prepare a stock solution of a quencher (e.g., cetylpyridinium chloride) in deionized water.

-

Prepare a series of DTAC solutions at a concentration significantly above the CMC.

-

-

Sample Preparation: To each DTAC solution, add a small, constant amount of the pyrene stock solution. Then, add varying amounts of the quencher stock solution to create a series of samples with different quencher concentrations.

-

Fluorescence Measurement: Measure the steady-state fluorescence intensity of pyrene in each sample using a fluorometer.

-

Data Analysis: The aggregation number (Nagg) can be calculated from the quenching data using the following equation, which is derived from Poisson statistics: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg where I₀ is the fluorescence intensity in the absence of the quencher, and I is the fluorescence intensity in the presence of the quencher. A plot of ln(I₀/I) versus the quencher concentration will yield a straight line, from the slope of which Nagg can be determined.

Determination of the Krafft Point

The Krafft point is determined by observing the temperature at which the solubility of the surfactant sharply increases.

Methodology:

-

Sample Preparation: Prepare a surfactant solution at a concentration above its expected CMC. Cool the solution to induce precipitation of the surfactant.

-

Heating and Observation: Slowly heat the solution while stirring.

-

Endpoint Determination: The Krafft point is the temperature at which the solution becomes clear, indicating that the solid surfactant has dissolved to form micelles. This can be observed visually or by monitoring the solution's turbidity.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Setup: Place a small, accurately weighed sample of DTAC into a TGA crucible.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a measure of the thermal stability of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of DTAC.

Caption: Experimental workflow for DTAC characterization.

Conclusion

This technical guide has provided a detailed overview of the essential chemical properties of this compound chloride (DTAC). The quantitative data presented in the tables, along with the comprehensive experimental protocols, offer a valuable resource for researchers and professionals working with this cationic surfactant. A thorough understanding of these properties is critical for the effective formulation and application of DTAC in diverse fields, from drug delivery to materials science. The provided workflow diagram further serves as a logical guide for the systematic characterization of DTAC and similar surfactant systems.

References

- 1. This compound chloride | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Temperature and salt-induced micellization of this compound chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Dodecyltrimethylammonium Bromide (DTAB)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dodecyltrimethylammonium Bromide (DTAB) and its Critical Micelle Concentration (CMC)

This compound bromide (DTAB) is a cationic surfactant of significant interest across various scientific and industrial domains, including materials science, biotechnology, and notably, drug delivery.[1] Its amphiphilic molecular structure, featuring a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, dictates its self-assembly behavior in aqueous solutions to form thermodynamically stable, organized aggregates known as micelles.[1]

The critical micelle concentration (CMC) is a fundamental and critical parameter of any surfactant. It represents the specific concentration at which the individual surfactant molecules (monomers) in a solution begin to aggregate to form micelles.[1][2] This transition is marked by abrupt changes in several of the solution's physicochemical properties, including surface tension, conductivity, and the ability to solubilize hydrophobic substances.[3] An accurate determination of the CMC is therefore essential for optimizing formulations and understanding the mechanisms of action in numerous surfactant-based systems. The CMC of a surfactant is not a fixed value; it is influenced by its molecular structure and the composition of the solution, such as temperature, pressure, and the presence of electrolytes or other additives.[3]

Quantitative Data: CMC Values of DTAB

The CMC of DTAB has been extensively studied under various experimental conditions. The following tables summarize reported values in aqueous solutions, illustrating the effects of temperature and the addition of various salts.

Table 1: CMC of DTAB in Aqueous Solution at Different Temperatures

| Temperature (°C) | Temperature (K) | CMC (mM) | Method of Determination |

| 25 | 298.15 | 14.01 - 15.7 | Surface Tension, Conductivity |

| 10 | 283.15 | Not Specified | Not Specified |

| 15 | 288.15 | Not Specified | Not Specified |

| 20 | 293.15 | Not Specified | Not Specified |

| 30 | 303.15 | Not Specified | Not Specified |

| 35 | 308.15 | Not Specified | Not Specified |

| 40 | 313.15 | Not Specified | Not Specified |

Note: While specific CMC values at temperatures other than 25°C were not found in the initial search, it is known that for some ionic surfactants, the CMC first decreases to a minimum and then increases with a further rise in temperature.[3] This is attributed to the interplay between the decreased hydration of the hydrophilic head group and the disruption of the structured water around the hydrophobic tail at higher temperatures.[3]

Table 2: Effect of Added Electrolytes on the CMC of DTAB

| Added Electrolyte | Concentration of Electrolyte (mM) | CMC of DTAB (mM) |

| None | - | 14.01 - 15.7 |

| NaCl | 10 | 9.8 |

| NaBr | 10 | 8.1 |

| Na₂SO₄ | 5 | 7.2 |

| Na₃PO₄ | 1 | 5.5 |

| Na₃Citrate | 1 | 4.8 |

Note: The addition of electrolytes typically lowers the CMC of ionic surfactants like DTAB.[3] This phenomenon is due to the screening of electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations.[3] The effectiveness of a salt in reducing the CMC generally increases with the valency of the counter-ion.[3]

Factors Influencing the CMC of DTAB

The critical micelle concentration of DTAB is a sensitive parameter influenced by several factors. A thorough understanding of these factors is crucial for controlling the self-assembly process and tailoring the properties of the surfactant system for specific applications.

-

Temperature : The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum at a certain temperature.[3]

-

Added Electrolytes : The presence of salts significantly lowers the CMC of DTAB.[3] This is due to the reduction of electrostatic repulsion between the positively charged head groups.

-

Organic Additives : The addition of organic molecules, such as alcohols, can either increase or decrease the CMC depending on their nature and concentration.[3] Short-chain alcohols may act as co-solvents and increase the CMC, while longer-chain alcohols can be incorporated into the micelles, thereby decreasing the CMC.[3]

-

Hydrophobic Chain Length : There is an inverse relationship between the length of the hydrophobic alkyl chain and the CMC.[2] Surfactants with longer hydrophobic chains have lower CMCs because the stronger hydrophobic interactions drive micelle formation at lower concentrations.[2]

Experimental Protocols for CMC Determination

Several techniques are commonly employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation.[3] Below are detailed protocols for three widely used methods.

Surface Tension Method

Principle: This method is based on the principle that surfactants are surface-active agents that lower the surface tension of a liquid. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DTAB in high-purity water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and significantly above the anticipated CMC. A logarithmic dilution series is advisable for good data distribution.[3]

-

Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.[3]

-

Measurement: Measure the surface tension of each prepared DTAB solution. Ensure the measuring probe (e.g., Du Noüy ring or Wilhelmy plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.[3]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DTAB concentration. The plot will typically show two linear regions. The concentration at the point of intersection of these two regions is taken as the CMC.

References

Dodecyltrimethylammonium Chloride (DTAC): A Comprehensive Technical Guide to Surfactant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium compound, is a cationic surfactant widely utilized across various scientific and industrial domains. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, drives its self-assembly in solution and its activity at interfaces. This technical guide provides an in-depth overview of the core surfactant properties of DTAC, offering quantitative data, detailed experimental protocols, and visualizations to support research and development activities, particularly in the field of drug delivery.

Core Surfactant Properties of DTAC

The functionality of DTAC as a surfactant is defined by several key physicochemical parameters. These properties are crucial for understanding its behavior in formulations and its interactions with biological systems.

Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration at which individual surfactant monomers in a solution begin to aggregate and form micelles. This is a fundamental characteristic of any surfactant. The CMC of DTAC is influenced by factors such as temperature and the presence of electrolytes.[1]

Table 1: Critical Micelle Concentration (CMC) of this compound Chloride (DTAC) in Aqueous Solutions

| Temperature (K) | Added Salt (NaCl) | CMC (mM) | Measurement Method |

| 278.15 - 318.15 | None | Exhibits a minimum | Isothermal Titration Calorimetry |

| 298.15 | None | ~20 | Not Specified |

| Varies | NaCl | Decreases with increasing salt concentration | Isothermal Titration Calorimetry |

Note: The CMC of DTAC generally shows a U-shaped dependence on temperature, with a minimum value at a specific temperature. The addition of salt like NaCl lowers the CMC by screening the electrostatic repulsion between the positively charged head groups, thereby promoting micelle formation.[1]

Surface Tension

DTAC, like other surfactants, reduces the surface tension of water. This property is a direct measure of its efficiency as a surface-active agent. The surface tension of a DTAC solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.

Table 2: Surface Tension of this compound Chloride (DTAC) Solutions

| Property | Value | Conditions |

| Surface Tension at CMC | ~33-36 mN/m | Aqueous solution, 298 K |

Aggregation Number

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and geometry of the micelles formed by DTAC.

Table 3: Aggregation Number of this compound Chloride (DTAC) Micelles

| Aggregation Number | Measurement Method | Conditions |

| 49 - 57 | Time-Resolved Fluorescence Quenching | Aqueous solution |

| Varies | Isothermal Titration Calorimetry | Dependent on temperature and salt concentration |

Note: The aggregation number can be influenced by factors such as temperature, ionic strength, and the presence of solubilized molecules within the micelle.[2][3]

Krafft Temperature

The Krafft temperature (Tk) is the minimum temperature at which a surfactant can form micelles. Below the Krafft temperature, the solubility of the surfactant is too low for micellization to occur. For DTAC, the Krafft temperature is below 0°C, meaning it readily forms micelles in aqueous solutions at typical laboratory and physiological temperatures.[4]

Experimental Protocols

Accurate determination of the surfactant properties of DTAC relies on precise experimental methodologies. The following sections detail the protocols for key analytical techniques.

Determination of Critical Micelle Concentration (CMC)

a) By Surface Tensiometry

-

Principle: This method is based on the principle that the surface tension of a surfactant solution decreases as the concentration of the surfactant increases until the CMC is reached, after which the surface tension remains relatively constant.[5]

-

Apparatus: Tensiometer (using Wilhelmy plate or du Noüy ring method), precision balance, glassware.

-

Procedure:

-

Prepare a stock solution of DTAC in deionized water at a concentration well above the expected CMC.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, ensuring the Wilhelmy plate or du Noüy ring is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the DTAC concentration.

-

The CMC is determined from the intersection of the two linear portions of the resulting graph.[5]

-

b) By Isothermal Titration Calorimetry (ITC)

-

Principle: ITC measures the heat change that occurs upon the injection of a concentrated surfactant solution into a solvent. The demicellization process upon dilution results in a characteristic heat profile from which the CMC and the enthalpy of micellization can be determined.[6][7]

-

Apparatus: Isothermal titration calorimeter.

-

Procedure:

-

Prepare a concentrated solution of DTAC (typically 10-15 times the expected CMC) in the desired buffer or solvent.

-

Fill the ITC syringe with the concentrated DTAC solution.

-

Fill the sample cell with the same buffer or solvent.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Initiate the titration, injecting small aliquots of the DTAC solution into the cell while monitoring the heat change.

-

The resulting thermogram will show a sigmoidal transition. The inflection point of this curve corresponds to the CMC.[7]

-

Determination of Micelle Size and Aggregation Number

a) By Dynamic Light Scattering (DLS)

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The diffusion coefficient of the micelles is determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation.[8][9]

-

Apparatus: Dynamic Light Scattering instrument.

-

Procedure:

-

Prepare a series of DTAC solutions at concentrations above the CMC.

-

Filter the solutions through a sub-micron filter to remove any dust or large aggregates.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Set the experimental parameters (temperature, scattering angle, laser wavelength).

-

Acquire the correlation function of the scattered light intensity.

-

Analyze the correlation function to determine the diffusion coefficient and subsequently the hydrodynamic diameter of the micelles.

-

The aggregation number can be estimated from the micellar volume and the volume of a single surfactant molecule.

-

Visualizations

Micelle Formation

The self-assembly of DTAC monomers into a micelle is a fundamental process that occurs above the CMC. This is driven by the hydrophobic effect, which minimizes the contact between the hydrophobic dodecyl tails and water.

Caption: Self-assembly of DTAC monomers into a micelle above the critical micelle concentration (CMC).

Experimental Workflow for CMC Determination

A generalized workflow for determining the CMC of DTAC using a physical property measurement is depicted below.

Caption: A generalized experimental workflow for the determination of the Critical Micelle Concentration (CMC).

Applications in Drug Development

The unique properties of DTAC make it a valuable excipient in drug delivery systems. Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, enhancing their bioavailability. Furthermore, its cationic nature facilitates interaction with negatively charged biological membranes.

DTAC has been investigated for its potential as a cell membrane permeabilizer, aiding in the delivery of drugs and other therapeutic agents into cells.[10] It is also used in the formulation of nanoemulsions and nanocapsules, which can protect drugs from degradation and provide targeted delivery.

Toxicity and Safety Considerations

A thorough understanding of the toxicological profile of any excipient is paramount in drug development. DTAC, as a cationic surfactant, can exhibit toxicity, particularly towards aquatic organisms.[11][12]

-

Acute Oral Toxicity: The LD50 for oral ingestion in rats is reported to be 800 mg/kg.[13]

-

Skin and Eye Irritation: DTAC can cause skin and eye irritation.[13][14] Appropriate personal protective equipment should be used when handling this compound.

-

Aquatic Toxicity: DTAC is very toxic to aquatic life. Environmental release should be avoided.

-

Regulatory Status: The use of cationic surfactants in various applications is subject to regulatory guidelines. Researchers and formulators should consult the relevant regulatory bodies for specific guidance.[15]

Conclusion

This compound chloride is a versatile cationic surfactant with well-defined physicochemical properties that are critical to its function in various applications, including drug delivery. This guide has provided a comprehensive overview of its core surfactant characteristics, detailed experimental protocols for their determination, and insights into its applications and safety profile. A thorough understanding and precise measurement of these properties are essential for the rational design and optimization of formulations containing DTAC.

References

- 1. Temperature and salt-induced micellization of this compound chloride in aqueous solution: a thermodynamic study [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] The Krafft temperature of surfactant solutions | Semantic Scholar [semanticscholar.org]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 9. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Biodegradability and toxicity of dodecyl trimethyl ammonium chloride in sea water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beamreach.org [beamreach.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound chloride | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

The Self-Assembly of Dodecyltrimethylammonium Chloride in Aqueous Solutions: A Technical Guide

An in-depth exploration of the principles, thermodynamics, and experimental investigation of dodecyltrimethylammonium chloride (DTAC) self-assembly, tailored for researchers, scientists, and drug development professionals.

This compound chloride (DTAC) is a cationic surfactant of significant interest across various scientific and industrial domains, including drug delivery, materials science, and biochemistry. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, drives its spontaneous self-assembly into organized supramolecular structures, primarily micelles, in aqueous environments. Understanding the fundamental principles governing this phenomenon is crucial for harnessing its potential in diverse applications. This technical guide provides a comprehensive overview of DTAC self-assembly, focusing on its thermodynamics, critical micelle concentration, and the experimental methodologies used for its characterization.

Core Principles of DTAC Self-Assembly

The primary driving force behind the self-assembly of DTAC in water is the hydrophobic effect.[1] In an aqueous solution, the hydrophobic dodecyl chains disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, DTAC monomers aggregate, sequestering their hydrophobic tails in the core of the resulting structure and exposing their hydrophilic head groups to the aqueous environment. This process becomes thermodynamically favorable above a certain concentration known as the critical micelle concentration (CMC).[1]

The process of micellization is entropically driven, as indicated by the temperature dependence of the standard entropy of micellization (ΔS°mic).[2] The transfer of the hydrocarbon chains from the aqueous environment to the micellar core leads to a significant increase in the entropy of the overall system.[1]

Quantitative Data on DTAC Self-Assembly

The self-assembly behavior of DTAC is quantitatively described by its critical micelle concentration (CMC) and the thermodynamic parameters of micellization. These values are highly sensitive to environmental conditions such as temperature and the presence of electrolytes.

| Parameter | Condition | Value | Measurement Method |

| Critical Micelle Concentration (CMC) | 298.15 K | ~20 mM | Not Specified |

| 278.15 - 318.15 K (U-shaped dependence with minimum) | Varies | Isothermal Titration Calorimetry | |

| In 0.01 M NaCl | Lower than in pure water | Isothermal Titration Calorimetry | |

| In 0.1 M NaCl | Significantly lower than in pure water | Isothermal Titration Calorimetry | |

| Enthalpy of Micellization (ΔH°mic) | Decreases with increasing temperature | Varies | Isothermal Titration Calorimetry |

| At higher NaCl concentrations | Influenced | Isothermal Titration Calorimetry | |

| Gibbs Free Energy of Micellization (ΔG°mic) | Always negative | Slightly temperature dependent | Calculated from CMC |

| Entropy of Micellization (ΔS°mic) | Positive | Temperature dependent | Calculated from ΔH°mic and ΔG°mic |

| Heat Capacity of Micellization (ΔC°p,mic) | Strongly negative | - | Calculated from the temperature dependence of ΔH°mic |

Table 1: Summary of Critical Micelle Concentration and Thermodynamic Parameters for DTAC Micellization in Aqueous Solutions.[2]

The addition of salt, such as sodium chloride (NaCl), significantly lowers the CMC of DTAC.[2] This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the DTAC molecules by the chloride counterions, which facilitates micelle formation.[2]

Experimental Protocols

The determination of the CMC and the thermodynamic parameters of micellization for DTAC relies on a variety of experimental techniques that detect the changes in the physicochemical properties of the surfactant solution at the onset of micelle formation.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with the formation or dissociation of micelles, providing a complete thermodynamic profile of the self-assembly process.[2][3]

Methodology:

-

Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature.

-

Sample Preparation:

-

Prepare a concentrated stock solution of DTAC in the desired aqueous medium (e.g., deionized water or a specific buffer) at a concentration well above the expected CMC.

-

Fill the ITC syringe with the concentrated DTAC solution.

-

Fill the sample cell with the same aqueous medium used to prepare the DTAC solution.

-

-

Titration:

-

Perform a series of small, sequential injections of the DTAC solution from the syringe into the sample cell while continuously monitoring the heat flow.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the total DTAC concentration in the cell.

-

The resulting titration curve will show a characteristic sigmoidal shape. The inflection point of this curve corresponds to the CMC.

-

The change in enthalpy before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).[3]

-

The Gibbs free energy of micellization (ΔG°mic) can be calculated using the equation: ΔG°mic = RT ln(X_CMC), where R is the gas constant, T is the absolute temperature, and X_CMC is the CMC in mole fraction units.[3]

-

The entropy of micellization (ΔS°mic) can then be determined using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T.[3]

-

Conductometry

Conductometry measures the electrical conductivity of the surfactant solution as a function of its concentration. This method is particularly suitable for ionic surfactants like DTAC.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of DTAC in deionized water at a concentration significantly above the expected CMC.

-

Create a series of solutions with decreasing DTAC concentrations through serial dilution.

-

-

Temperature Control: Maintain all solutions at a constant temperature using a water bath or a temperature-controlled measurement cell.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Data Analysis:

-

Plot the specific conductivity as a function of the DTAC concentration.

-

The plot will exhibit two linear regions with different slopes. The change in slope occurs because the mobility of the micelles is lower than that of the free monomers.

-

The concentration at the intersection of these two linear regions is the CMC.

-

Tensiometry

Tensiometry measures the surface tension of the surfactant solution. Surfactant monomers tend to accumulate at the air-water interface, reducing the surface tension.

Methodology:

-

Solution Preparation: Prepare a series of DTAC solutions of varying concentrations, bracketing the expected CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer, employing methods such as the Du Noüy ring or Wilhelmy plate.

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the DTAC concentration.

-

Initially, the surface tension will decrease linearly with the log of the concentration.

-

Above the CMC, the surface of the solution becomes saturated with monomers, and the surface tension remains relatively constant.

-

The CMC is determined from the concentration at the point of intersection of the two linear portions of the plot.[3]

-

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the relationships governing DTAC self-assembly, the following diagrams are provided.

Conclusion

The self-assembly of this compound chloride in aqueous solutions is a complex process governed by a delicate interplay of thermodynamic forces. The formation of micelles is primarily driven by the hydrophobic effect, leading to a thermodynamically favorable state above the critical micelle concentration. The ability to precisely measure the CMC and the associated thermodynamic parameters through techniques like isothermal titration calorimetry, conductometry, and tensiometry is fundamental for researchers and drug development professionals. A thorough understanding of how factors such as temperature and ionic strength influence these parameters allows for the controlled manipulation of DTAC self-assembly, paving the way for the rational design of novel drug delivery systems, advanced materials, and other innovative applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Dodecyltrimethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dodecyltrimethylammonium (DTMA) salts, a class of cationic surfactants with wide-ranging applications in research and industry. This document focuses on the influence of different counter-ions on the surfactant's behavior in aqueous solutions, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and biological interactions.

Core Physicochemical Properties of this compound Salts

This compound (DTMA) salts consist of a positively charged head group, composed of a quaternary ammonium with three methyl groups and a dodecyl hydrocarbon tail, and a negatively charged counter-ion. The nature of this counter-ion significantly influences the surfactant's properties, such as its critical micelle concentration (CMC), aggregation number (Nagg), and surface tension.

Data Presentation

The following tables summarize the key physicochemical parameters for various DTMA salts. The data has been compiled from multiple literature sources to provide a comparative overview. It is important to note that experimental conditions, such as temperature and the presence of additives, can affect these values.

Table 1: Critical Micelle Concentration (CMC) of this compound Salts

| Counter-ion | Salt Abbreviation | CMC (mM) | Temperature (°C) | Method |

| Bromide | DTAB | 14 - 16 | 25 | Tensiometry, Conductometry |

| Chloride | DTAC | 20 - 22 | 25 | Tensiometry, Conductometry |

| Iodide | DTAI | ~12 | 25 | Conductometry |

Table 2: Aggregation Number (Nagg) of this compound Micelles

| Counter-ion | Salt Abbreviation | Aggregation Number (Nagg) | Temperature (°C) | Method |

| Bromide | DTAB | 50 - 60 | 25 | Fluorescence Quenching |

| Chloride | DTAC | 45 - 55 | 25 | Fluorescence Quenching |

Table 3: Surface Tension at CMC (γcmc) of this compound Salts

| Counter-ion | Salt Abbreviation | γcmc (mN/m) | Temperature (°C) |

| Bromide | DTAB | 35 - 38 | 25 |

| Chloride | DTAC | 38 - 41 | 25 |

Table 4: Thermodynamic Parameters of Micellization for this compound Bromide (DTAB) at 25°C

| Parameter | Value | Units |

| ΔG°mic | -28 to -30 | kJ/mol |

| ΔH°mic | -1 to -3 | kJ/mol |

| ΔS°mic | 80 to 90 | J/(mol·K) |

Experimental Protocols

The determination of the physicochemical properties of surfactants requires precise experimental procedures. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants and relies on the change in electrical conductivity of the solution as micelles are formed.

Principle: Below the CMC, the specific conductivity of a DTMA salt solution increases linearly with concentration due to the presence of individual surfactant cations and their counter-ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower electrophoretic mobility than the free monomers, and they also bind a fraction of the counter-ions, reducing the total number of effective charge carriers. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[1][2]

Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of the DTMA salt in deionized water (e.g., 50 mM).

-

Titration Setup: Place a known volume of deionized water in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.

-

Measurement: Allow the water to equilibrate to the desired temperature (e.g., 25°C).

-

Titration: Add small, precise aliquots of the stock DTMA salt solution to the water. After each addition, allow the solution to stabilize and record the specific conductivity.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the DTMA salt concentration.

-

CMC Determination: Identify the two linear regions in the plot and perform a linear regression on each. The concentration at which these two lines intersect is the CMC.

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of surfactant solutions at various concentrations.

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension reaches a near-constant value. The concentration at which this change in the slope of the surface tension versus log(concentration) plot occurs corresponds to the CMC.[2]

Protocol:

-

Solution Preparation: Prepare a series of DTMA salt solutions in deionized water, with concentrations spanning a range below and above the expected CMC.

-

Instrumentation: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) calibrated with deionized water.

-

Measurement: For each solution, measure the surface tension at a controlled temperature. Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the DTMA salt concentration.

-

CMC Determination: The plot will show a region where surface tension decreases linearly with log(concentration) and a region where it is relatively constant. The intersection of the two extrapolated linear portions gives the CMC. The surface tension value in the plateau region is the γcmc.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the average number of surfactant molecules in a micelle.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) preferentially partitions into the hydrophobic core of the micelles. A quencher molecule (e.g., cetylpyridinium chloride) also partitions into the micelles. The fluorescence of the probe is quenched when it is in the same micelle as a quencher molecule. By measuring the decrease in fluorescence intensity as a function of quencher concentration, and knowing the total surfactant and micelle concentrations, the aggregation number can be calculated using Poisson statistics.[3]

Protocol:

-

Solution Preparation: Prepare a series of DTMA salt solutions at a concentration significantly above the CMC. To each solution, add a constant, low concentration of the fluorescent probe (e.g., 1 µM pyrene).

-

Quencher Titration: To separate aliquots of the probe-containing micellar solution, add varying concentrations of the quencher.

-

Fluorescence Measurement: Measure the steady-state fluorescence intensity of the probe in each sample at its excitation and emission maxima.

-

Data Analysis: Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to that in the presence of quencher (I) versus the quencher concentration.

-

Aggregation Number Calculation: The aggregation number (Nagg) can be calculated from the slope of this plot, which is equal to Nagg / ([Surfactant] - CMC).

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the biological mechanism of action of DTMA salts.

Experimental Workflows

Logical Relationship of Physicochemical Properties

Mechanism of Membrane Disruption by this compound Salts

As cationic surfactants, DTMA salts primarily exert their biological effects, such as antimicrobial activity and cytotoxicity, through the disruption of cell membranes. This is a non-specific mechanism and does not involve a classical signaling pathway.

Conclusion

The physicochemical properties of this compound salts are critically dependent on the nature of their counter-ion. This guide has summarized the available data for bromide, chloride, and iodide salts, highlighting the need for further research into other variants. The provided experimental protocols offer a standardized approach for the characterization of these and other surfactants. The visualizations aim to clarify the relationships between these properties and the fundamental mechanisms of action of DTMA salts, providing a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

References

An In-depth Technical Guide on the Interaction of Dodecyltrimethylammonium Bromide (DTAB) with DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of interactions between surfactants and biological macromolecules is a burgeoning field with significant implications for drug and gene delivery systems. Dodecyltrimethylammonium bromide (DTAB), a cationic surfactant, serves as a quintessential model for elucidating the fundamental principles governing these interactions with polyanions like deoxyribonucleic acid (DNA). This technical guide provides a comprehensive overview of the core mechanisms of DTAB-DNA interaction, detailed experimental protocols for its investigation, and a quantitative analysis of the binding thermodynamics.

Overview of this compound Bromide (DTAB)

DTAB is a quaternary ammonium salt characterized by a 12-carbon aliphatic tail (dodecyl group) and a positively charged trimethylammonium headgroup. This amphipathic structure dictates its behavior in aqueous solutions, where it can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).

Significance of DTAB-DNA Interaction in Research and Drug Development

The positively charged headgroup of DTAB facilitates a strong electrostatic interaction with the negatively charged phosphate backbone of DNA.[1] This interaction, coupled with subsequent hydrophobic forces, can lead to the condensation of DNA into compact structures.[2] Understanding and controlling this condensation process is paramount for the development of non-viral gene vectors, where the compacted DNA is protected from enzymatic degradation and can be more efficiently delivered into cells. Furthermore, studying these interactions provides insights into the fundamental forces that govern molecular recognition and self-assembly in biological systems.

Core Binding Mechanisms

The interaction between DTAB and DNA is a complex, multi-step process primarily driven by two types of forces: electrostatic and hydrophobic. This leads to a cooperative binding mechanism that ultimately results in the condensation of the DNA molecule.

Electrostatic Interactions

The initial and primary driving force for the association of DTAB with DNA is the electrostatic attraction between the positively charged trimethylammonium headgroups of DTAB and the negatively charged phosphate groups on the exterior of the DNA double helix.[1] This interaction is strong and leads to the binding of individual DTAB monomers to the DNA chain.

Hydrophobic and Cooperative Interactions

Following the initial electrostatic binding, the dodecyl hydrocarbon tails of the bound DTAB molecules create localized hydrophobic regions along the DNA strand. These regions attract the hydrophobic tails of free DTAB molecules in the solution, leading to a cooperative binding process.[1] This means that the binding of one DTAB molecule increases the affinity for subsequent DTAB molecules to bind nearby. This cooperative binding is a key feature of the DTAB-DNA interaction and is responsible for the formation of micelle-like aggregates of DTAB along the DNA chain.

DNA Condensation

As more DTAB molecules bind cooperatively, they effectively neutralize the negative charge of the DNA backbone. The reduction in electrostatic repulsion between different segments of the DNA polymer, coupled with the hydrophobic interactions among the bound surfactant molecules, causes the long, linear DNA molecule to collapse into a compact, globular, or toroidal structure.[2][3] This process is known as DNA condensation. The extent of condensation is dependent on the concentration of DTAB.

Quantitative Analysis of DTAB-DNA Interaction

The thermodynamics of the DTAB-DNA interaction can be quantified by determining various parameters such as the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide a deeper understanding of the forces driving the interaction.

Thermodynamic Parameters

The binding of DTAB to DNA is a spontaneous process, characterized by a negative Gibbs free energy change (ΔG). Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the heat changes associated with the binding, allowing for the determination of the enthalpy change (ΔH). The binding constant (K) and the entropy change (ΔS) can then be calculated. Generally, the initial electrostatic interaction is enthalpically driven, while the subsequent cooperative binding and DNA condensation are largely driven by a favorable entropy change, resulting from the release of counterions and water molecules from the DNA surface.[1]

Data Summary Table

| Thermodynamic Parameter | Value | Experimental Conditions | Reference |

| Binding Constant (K) | Varies with DTAB concentration and ionic strength | 0.05 M Tris buffer, 0.01 M NaCl, pH 7.4, 27°C | [1] |

| Enthalpy of Binding (ΔH) | ~ -1 to -5 kJ/mol | 0.05 M Tris buffer, 0.01 M NaCl, pH 7.4, 27°C | [1] |

| Free Energy of Binding (ΔG) | Calculated from K | 0.05 M Tris buffer, 0.01 M NaCl, pH 7.4, 27°C | [1] |

Experimental Protocols for Studying DTAB-DNA Interaction

A variety of biophysical techniques can be employed to study the interaction between DTAB and DNA. Each technique provides unique insights into different aspects of the binding process.

UV-Visible Spectroscopy

4.1.1 Principle

UV-Visible spectroscopy can be used to monitor the conformational changes in DNA upon binding to DTAB. The absorption of UV light by the DNA bases is sensitive to their environment. Changes in the absorbance intensity (hyperchromism or hypochromism) and the wavelength of maximum absorbance can indicate alterations in the DNA structure, such as denaturation or condensation.[4]

4.1.2 Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (or other desired DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm.

-

Prepare a stock solution of DTAB in the same buffer.

-

-

Titration:

-

Place a fixed concentration of DNA in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the DNA solution from 220 to 320 nm.

-

Add small aliquots of the DTAB stock solution to the DNA solution.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

Record the UV-Vis spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in absorbance at 260 nm.

-

Plot the change in absorbance as a function of the DTAB concentration.

-

The binding constant can be estimated by fitting the data to an appropriate binding model.[5]

-

Fluorescence Spectroscopy

4.2.1 Principle

Fluorescence spectroscopy, often using an intercalating dye like ethidium bromide (EtBr), is a sensitive method to study DTAB-DNA interactions. EtBr fluoresces strongly when intercalated into the DNA double helix. DTAB can displace the bound EtBr or alter the DNA conformation, leading to a quenching of the EtBr fluorescence. The extent of fluorescence quenching can be used to determine the binding affinity of DTAB for DNA.[6]

4.2.2 Methodology

-

Preparation of Solutions:

-

Prepare a stock solution of DNA in buffer.

-

Prepare a stock solution of ethidium bromide.

-

Prepare a stock solution of DTAB in the same buffer.

-

-

Assay Setup:

-

Prepare a solution containing a fixed concentration of DNA and EtBr.

-

Record the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).

-

-

Titration:

-

Add increasing concentrations of DTAB to the DNA-EtBr solution.

-

After each addition, mix and incubate for a few minutes.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DTAB concentration.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

-

Circular Dichroism (CD) Spectroscopy

4.3.1 Principle

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of DNA. The chiral nature of the DNA double helix gives rise to a characteristic CD spectrum. The binding of DTAB can induce conformational changes in the DNA, such as a transition from the B-form to the A-form or a condensed Ψ-form, which result in significant changes in the CD spectrum.[7][8][9]

4.3.2 Methodology

-

Preparation of Solutions:

-

Prepare solutions of DNA and DTAB in a low-salt buffer (high salt concentrations can interfere with CD measurements).

-

-

Spectral Measurement:

-

Record the CD spectrum of the DNA solution alone in a quartz cuvette (typically from 200 to 320 nm).

-

Prepare samples with a fixed concentration of DNA and varying concentrations of DTAB.

-

Record the CD spectrum for each sample after a suitable incubation period.

-

-

Data Analysis:

-

Analyze the changes in the CD spectrum, particularly the positions and intensities of the positive and negative bands, to infer conformational changes in the DNA.[10]

-

Isothermal Titration Calorimetry (ITC)

4.4.1 Principle

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

4.4.2 Methodology

-

Sample Preparation:

-

Prepare degassed solutions of DNA and DTAB in the same buffer to minimize heat of dilution effects.

-

The DNA solution is placed in the sample cell of the calorimeter.

-

The DTAB solution is loaded into the injection syringe.

-

-

Titration:

-

A series of small, precise injections of the DTAB solution are made into the DNA solution while the temperature is held constant.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

Agarose Gel Electrophoresis

4.5.1 Principle

Agarose gel electrophoresis separates DNA molecules based on their size and conformation.[14] The binding of DTAB to DNA forms a larger complex, which will migrate more slowly through the agarose gel compared to free DNA. At higher DTAB concentrations that induce DNA condensation, the compact structure may not be able to enter the gel or will migrate as a distinct, compact band. This technique provides a qualitative assessment of complex formation and DNA condensation.

4.5.2 Methodology

-

Preparation of DTAB-DNA Complexes:

-

Prepare a series of mixtures containing a fixed amount of DNA and increasing concentrations of DTAB.

-

Incubate the mixtures at room temperature for a set period (e.g., 30 minutes) to allow for complex formation.

-

-

Gel Electrophoresis:

-

Prepare an agarose gel (e.g., 1%) in a suitable running buffer (e.g., 1x TAE).

-

Add a loading dye to each DTAB-DNA sample.

-

Load the samples into the wells of the agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV illumination.

-

Analyze the migration pattern of the DNA. A retardation in migration indicates complex formation, while the disappearance of the DNA band from the lane or the appearance of a band stuck in the well suggests DNA condensation.[15][16]

-

Visualizations of DTAB-DNA Interaction

The following diagrams, created using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Signaling pathway of the cooperative binding of DTAB to DNA.

Caption: Experimental workflow for characterizing DTAB-DNA interaction.

Caption: Logical relationship of DTAB-induced DNA condensation.

Conclusion

The interaction of this compound bromide with DNA is a multifaceted process governed by a delicate interplay of electrostatic and hydrophobic forces. The initial electrostatic attraction facilitates a cooperative binding mechanism, which ultimately leads to the condensation of the DNA molecule. A thorough understanding of this process, aided by the quantitative data and detailed experimental protocols provided in this guide, is crucial for the rational design of novel drug and gene delivery systems. The visualization of the core mechanisms and experimental workflows further serves to clarify these complex interactions, providing a solid foundation for researchers and scientists in this dynamic field.

References

- 1. Energetic and binding properties of DNA upon interaction with dodecyl trimethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Biophysical Analysis of the Effect of DNA Binding Drugs on Protamine-induced DNA Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing DNA Condensation and Conformational Changes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA condensation monitoring after interaction with hoechst 33258 by atomic force microscopy and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. zaguan.unizar.es [zaguan.unizar.es]

- 12. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tainstruments.com [tainstruments.com]

- 14. bento.bio [bento.bio]

- 15. molecularecology.russell.wisc.edu [molecularecology.russell.wisc.edu]

- 16. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]

The Disruptive Influence of Dodecyltrimethylammonium Chloride on Cell Membrane Integrity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium cationic surfactant, is widely utilized for its antimicrobial and disinfectant properties. Its efficacy stems from its profound ability to interact with and disrupt the structural and functional integrity of cell membranes. This technical guide provides an in-depth analysis of the multifaceted effects of DTAC on cell membranes, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details the mechanisms of action, presents quantitative data on membrane perturbation, outlines detailed experimental protocols for assessing these effects, and explores the consequential impact on cellular signaling pathways.

Introduction

The cell membrane, a sophisticated barrier composed of a lipid bilayer and embedded proteins, is fundamental to cellular homeostasis, regulating the passage of ions and molecules and participating in signal transduction. The amphiphilic nature of this compound chloride (DTAC), featuring a positively charged quaternary ammonium headgroup and a 12-carbon hydrophobic tail, drives its interaction with the predominantly anionic cell membranes of many microorganisms and mammalian cells. This interaction leads to a cascade of disruptive events, ultimately compromising cell viability. Understanding the precise molecular mechanisms and quantifying the extent of this disruption is critical for applications ranging from the development of novel antimicrobial agents to assessing the toxicological profile of DTAC in various formulations.

Mechanisms of Action: A Multi-pronged Assault on the Cell Membrane

The primary mechanism by which DTAC exerts its effects is through the electrostatic and hydrophobic interactions with the cell membrane. The positively charged headgroup of DTAC initially interacts with the negatively charged components of the membrane, such as phosphatidylserine and other anionic phospholipids. Following this initial binding, the hydrophobic dodecyl tail inserts into the lipid bilayer's hydrophobic core. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to a series of detrimental consequences for the membrane.

Compromised Membrane Integrity